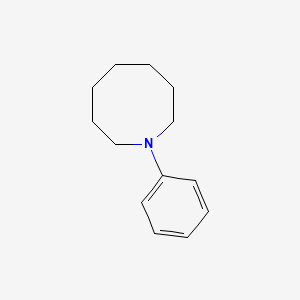

1-Phenylazocane

Description

1-Phenylazocane (C₁₄H₂₁N) is a nitrogen-containing heterocyclic compound characterized by an eight-membered azocane ring substituted with a phenyl group. It is structurally analogous to azocane derivatives but distinguished by its aromatic substitution, which influences its physicochemical properties and reactivity.

Properties

CAS No. |

131998-76-0 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.30 g/mol |

IUPAC Name |

1-phenylazocane |

InChI |

InChI=1S/C13H19N/c1-2-7-11-14(12-8-3-1)13-9-5-4-6-10-13/h4-6,9-10H,1-3,7-8,11-12H2 |

InChI Key |

GKCPYHQXCYWJBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on phenyl-substituted alkanes (e.g., 1-phenylpentadecane and 1-phenylnonadecane) and unrelated cyclohexane derivatives.

Table 1: Key Properties of 1-Phenylazocane vs. Related Compounds

Key Differences

Functional Groups :

- This compound contains a reactive amine group in its azocane ring, enabling participation in acid-base reactions and hydrogen bonding. In contrast, phenyl-substituted alkanes (e.g., 1-phenylpentadecane) lack polar functional groups, rendering them chemically inert .

Physical Properties: The azocane ring introduces strain and polarity, likely reducing boiling points compared to longer-chain alkanes like 1-phenylnonadecane, which exhibit higher molecular weights and stronger van der Waals interactions.

Toxicity Profile :

- Amines like this compound may pose respiratory or dermal irritation risks, whereas phenyl alkanes are generally low-risk unless combusted or aerosolized .

Limitations of Current Evidence

The provided evidence lacks direct data on this compound, limiting the depth of comparison. For example:

- No CAS number, synthesis routes, or spectroscopic data for this compound are included.

Recommendations for Further Research

Investigate this compound’s synthesis and stability under varying pH conditions.

Conduct toxicity studies to assess amine-specific hazards (e.g., mutagenicity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.